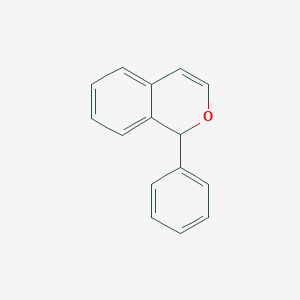
1-Phenyl-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-isochromene is an organic compound belonging to the class of isochromenes. Isochromenes are oxygen-containing heterocyclic compounds characterized by a fused benzene and pyran ring system. This compound has garnered interest due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-isochromene can be synthesized through various methods. One common approach involves the cyclization of acetylenic arenecarboxaldehydes. For instance, the reaction of 2-phenylacetylene with benzaldehyde under acidic conditions can yield 1-phenyl-1H-isochromene . Another method involves the use of ketoprofen as a starting material, which undergoes cyclization to form the desired compound .
Industrial Production Methods: Industrial production of 1-phenyl-1H-isochromene typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions
Major Products:
- Oxidation can yield phenylisochromenone derivatives.
- Reduction can produce dihydroisochromenes.
- Substitution reactions can result in various substituted phenylisochromenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for further biological studies
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-phenyl-1H-isochromene exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1H-isochromen-1-one: This compound shares a similar structure but has a ketone group at the 1-position, enhancing its antioxidant and anti-platelet activities.
Isochromen-1-thione: This sulfur-containing analogue exhibits moderate antioxidant activity compared to 1-phenyl-1H-isochromene.
Uniqueness: 1-Phenyl-1H-isochromene stands out due to its balanced pharmacological profile, combining both antioxidant and anti-inflammatory properties. Its structural versatility allows for various chemical modifications, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
130089-40-6 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-phenyl-1H-isochromene |
InChI |
InChI=1S/C15H12O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15H |
InChI-Schlüssel |
YSGUYPWSRXPJHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















